2,6-Difluorophenol

Catalog No.
S597909
CAS No.
28177-48-2
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenol

CAS Number

28177-48-2

Product Name

2,6-Difluorophenol

IUPAC Name

2,6-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H

InChI Key

CKKOVFGIBXCEIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)O)F

Synonyms

2,6-difluoro-phenol

Canonical SMILES

C1=CC(=C(C(=C1)F)O)F

The exact mass of the compound 2,6-Difluorophenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorophenol is a highly specialized fluorinated aromatic building block characterized by two strongly electron-withdrawing fluorine atoms positioned ortho to the phenolic hydroxyl group. This specific substitution pattern fundamentally alters its physicochemical profile compared to unsubstituted phenol, significantly lowering its pKa to approximately 7.1–7.3 and restricting its reactive sites[1]. In industrial procurement and advanced synthesis, it is primarily selected as a regioselective precursor for para-substituted fluorinated intermediates, a monomer for advanced poly(phenylene oxide) polymers, and a lipophilic bioisostere for carboxylic acids in active pharmaceutical ingredients (APIs) . Its distinct combination of steric hindrance, enhanced acidity, and lipophilicity makes it an irreplaceable starting material for specific high-performance liquid crystals and agrochemicals.

Substituting 2,6-Difluorophenol with generic alternatives like phenol or mono-fluorophenols leads to critical failures in regioselectivity and reaction kinetics. Unlike unsubstituted phenol, which readily undergoes electrophilic aromatic substitution at both ortho and para positions leading to complex mixtures, the ortho-fluorines in 2,6-difluorophenol sterically block these sites and direct electrophilic attack exclusively to the para position (C4) [1]. Furthermore, the strong inductive effect of the two adjacent fluorine atoms increases the acidity of the phenolic proton by over 2.5 pKa units compared to unsubstituted phenol [2]. This means that under identical mildly basic conditions, 2,6-difluorophenol readily forms a reactive phenoxide nucleophile for O-alkylation or acts as an ionized bioisostere at physiological pH, whereas mono-fluorinated or unsubstituted analogs remain largely protonated and unreactive.

Enhanced Acidity for Mild O-Alkylation and Bioisosteric Applications

The dual ortho-fluorine substitution exerts a strong electron-withdrawing inductive effect that significantly enhances the acidity of the phenolic hydroxyl group. Quantitative measurements establish the pKa of 2,6-Difluorophenol at 7.12–7.34, compared to 9.89 for unsubstituted phenol and 4-fluorophenol [1]. This substantial shift of over 2.5 pKa units relative to phenol means that at physiological or mildly basic pH (e.g., pH 8.5), 2,6-difluorophenol is nearly completely ionized into the phenoxide anion, whereas phenol remains predominantly protonated [2].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data7.12 - 7.34
Comparator Or BaselinePhenol (9.89)
Quantified Difference>2.5 pKa unit reduction vs phenol
ConditionsAqueous conditions, standard temperature

The lower pKa allows for O-alkylation under milder basic conditions and enables the compound to act as an ionized, lipophilic bioisostere for carboxylic acids in drug design.

Strict Para-Directed Regioselectivity via Ortho-Steric Blocking

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern dictates the product profile. Unsubstituted phenol yields a mixture of ortho and para substituted products. Conversely, 2,6-Difluorophenol features fluorine atoms at both ortho positions, which sterically hinder approach and inductively deactivate the adjacent carbons. Consequently, EAS on 2,6-Difluorophenol (such as nitration to form 2,6-difluoro-4-nitrophenol) is highly regioselective, directing electrophiles exclusively to the para position (C4) [1].

Evidence DimensionMajor site of electrophilic aromatic substitution
Target Compound DataExclusive para-substitution (C4)
Comparator Or BaselinePhenol (mixed ortho/para substitution)
Quantified DifferenceComplete elimination of ortho-substitution byproducts
ConditionsStandard electrophilic aromatic substitution (e.g., nitration with fuming nitric acid)

Procuring the 2,6-isomer is mandatory when synthesizing 4-substituted-2,6-difluorophenyl building blocks, as it eliminates the need for costly downstream separation of ortho/para isomers.

Monomer Viability for Linear Poly(phenylene oxide) Synthesis

2,6-Difluorophenol serves as a specific monomer for the synthesis of fluorinated engineering plastics. Under oxidative polymerization conditions utilizing an Fe-salen complex catalyst and hydrogen peroxide, 2,6-difluorophenol polymerizes to yield poly(2,6-difluoro-1,4-phenylene oxide). Unsubstituted phenol yields structurally different polymers with significant branching. The symmetrical 2,6-difluoro substitution is critical for achieving the desired linear 1,4-linkage without cross-linking at the ortho positions, which are chemically blocked by the fluorine atoms .

Evidence DimensionPolymerization linkage and product architecture
Target Compound DataForms linear poly(2,6-difluoro-1,4-phenylene oxide)
Comparator Or BaselinePhenol (prone to ortho/para branching and cross-linking)
Quantified DifferenceExclusive 1,4-linkage formation due to ortho-blocking
ConditionsFe-N,N'-bis(salicylidene)ethylenediamine (salen) catalyst, H2O2 oxidant

For material science procurement, the 2,6-difluoro substitution is essential to prevent branching during oxidative polymerization, ensuring high-performance thermoplastic properties.

Synthesis of Nematic Liquid Crystal Materials

The strict para-directing nature of 2,6-Difluorophenol makes it an ideal starting material for synthesizing 4-alkyl-2,6-difluorophenols and 4-cyano-2,6-difluorophenyl derivatives. These para-substituted structures are critical components in formulating nematic liquid crystals with negative dielectric anisotropy, utilized in advanced display technologies.

Carboxylic Acid Bioisostere in API Development

Due to its lowered pKa (7.1–7.3) and the hydrogen-bond accepting nature of fluorine, 2,6-Difluorophenol is deployed as a lipophilic bioisostere for carboxylic acids in drug design. It ionizes similarly to a carboxylate at physiological pH while offering superior membrane permeability compared to traditional carboxylic acid moieties [1].

Production of Fluorinated Poly(phenylene oxide) Resins

In polymer chemistry, 2,6-Difluorophenol is procured as a monomer for oxidative polymerization. The ortho-fluorine atoms prevent cross-linking, allowing the formation of linear poly(2,6-difluoro-1,4-phenylene oxide), a specialty resin valued for its high thermal stability and chemical resistance in aerospace and electronics applications .

XLogP3

2

LogP

1.96 (LogP)

Melting Point

39.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.83%): Flammable solid [Danger Flammable solids];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

28177-48-2

Wikipedia

2,6-difluorophenol

Dates

Last modified: 08-15-2023

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